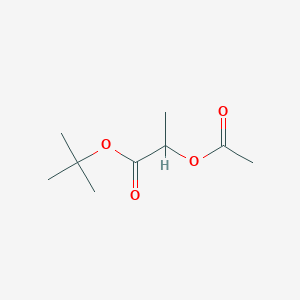

Tert-butyl 2-acetyloxypropanoate

Description

Tert-butyl 2-acetyloxypropanoate is a tert-butyl ester derivative featuring an acetyloxypropanoate backbone. It is commonly employed in organic synthesis as a protecting group for carboxylic acids or as an intermediate in pharmaceutical and agrochemical research. The tert-butyl group enhances steric protection, improving stability during synthetic reactions.

Properties

IUPAC Name |

tert-butyl 2-acetyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNMHWJIWPTKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32376-44-6 | |

| Record name | NSC406493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Tert-butyl 2-acetyloxypropanoate can be synthesized through the esterification of 2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene to remove water and drive the reaction to completion.

Acetylation Reaction: Another method involves the acetylation of tert-butyl 2-hydroxypropanoate using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction introduces the acetyloxy group to the molecule.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Tert-butyl 2-acetyloxypropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-hydroxypropanoic acid and tert-butyl alcohol.

Transesterification: This compound can participate in transesterification reactions with other alcohols in the presence of a catalyst like sodium methoxide, resulting in the exchange of the ester group.

Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and sodium methoxide.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed:

Hydrolysis: 2-hydroxypropanoic acid and tert-butyl alcohol.

Transesterification: New esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry:

Protecting Group: Tert-butyl 2-acetyloxypropanoate is used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur without interference from the hydroxyl group.

Biology:

Enzyme Studies: This compound is used in enzyme studies to investigate ester hydrolysis mechanisms and enzyme specificity.

Medicine:

Prodrug Development: It serves as a prodrug moiety in pharmaceutical research, enhancing the solubility and bioavailability of active drug compounds.

Industry:

Polymer Synthesis: this compound is used in the synthesis of specialty polymers and resins, providing desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyloxypropanoate involves its hydrolysis to release the active 2-hydroxypropanoic acid and tert-butyl alcohol. The ester bond is cleaved by nucleophilic attack from water or other nucleophiles, facilitated by acid or base catalysts. The released 2-hydroxypropanoic acid can then participate in various biochemical pathways, while tert-butyl alcohol may act as a solvent or reactant in further chemical reactions.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: this compound is lighter than bulkier analogs (e.g., C₁₇H₂₅NO₄, 307.4 g/mol) due to its simpler substituents .

- Stability: Unlike tert-butyl alcohol, which decomposes violently with strong acids (producing isobutylene gas) , esters like this compound are generally more stable but may hydrolyze under acidic/basic conditions.

Key Observations :

- Tert-butyl Alcohol: Classified as flammable (LEL 1.7%) with acute health effects (e.g., dizziness, respiratory irritation) .

- Handling Precautions : Similar to tert-butyl alcohol, esters require PPE (e.g., nitrile gloves, goggles) and ventilation to mitigate exposure risks .

2.4 Analytical Characterization

All tert-butyl derivatives in the evidence were analyzed via:

Biological Activity

Tert-butyl 2-acetyloxypropanoate, also known as tert-butyl acetoacetate, is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.20 g/mol

- Boiling Point : 180.5 °C

- Density : 1.1 g/cm³

- LogP : -0.90

These properties suggest that this compound is a relatively stable compound with potential for various applications in medicinal chemistry.

This compound functions primarily as an acylating agent. Its mechanism involves the formation of acyl derivatives which can interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence metabolic pathways.

Antimicrobial Activity

Research highlights the compound's potential as an antimicrobial agent. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be developed further for therapeutic applications targeting bacterial infections.

Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Results : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

-

Case Study on Anti-inflammatory Activity

- Objective : To investigate the anti-inflammatory effects in vivo.

- Methodology : Mice were treated with varying doses of this compound prior to inducing inflammation.

- Results : Significant decrease in paw swelling and levels of inflammatory markers were observed, supporting its therapeutic potential in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.